molecular formula C19H26N2O B374704 N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(1-pyrrolidinyl)propanamide

N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(1-pyrrolidinyl)propanamide

Cat. No.: B374704
M. Wt: 298.4g/mol
InChI Key: ZGDMLUXKVUAPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(1-pyrrolidinyl)propanamide is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by a complex structure that includes a hexahydro-s-indacene core and a pyrrolidinylpropanamide moiety. This compound has garnered interest due to its potential as an inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(1-pyrrolidinyl)propanamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(1-pyrrolidinyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(1-pyrrolidinyl)propanamide has several scientific research applications:

Properties

Molecular Formula

C19H26N2O

Molecular Weight

298.4g/mol

IUPAC Name

N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C19H26N2O/c1-13(21-10-2-3-11-21)19(22)20-18-16-8-4-6-14(16)12-15-7-5-9-17(15)18/h12-13H,2-11H2,1H3,(H,20,22)

InChI Key

ZGDMLUXKVUAPMH-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCCC4

Canonical SMILES

CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCCC4

Origin of Product

United States

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